

Technical Support Center: Process Parameter Optimization for Metal Additive Manufacturing

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Compound of Interest

Compound Name: Aluminum;ZINC

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing process parameters for metal additive manufacturing (AM).

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during metal AM experiments.

Issue: High Porosity in Fabricated Parts

Q1: What are the common causes of porosity in my metal AM parts?

Porosity, the presence of small voids or pores within a printed part, is a common defect in metal additive manufacturing that can compromise the mechanical integrity of the component. The formation of pores can be attributed to several factors, primarily related to the laser-material interaction and the quality of the metal powder. Key causes include insufficient energy density leading to incomplete melting of the powder, the formation of a "keyhole" vapor depression that becomes unstable, and the entrapment of gas within the molten pool.

Troubleshooting Flowchart: Porosity

Caption: Troubleshooting workflow for high porosity.

Q2: How can I differentiate between keyhole porosity and lack-of-fusion porosity?

Keyhole porosity and lack-of-fusion porosity are two distinct types of voids that can form during the laser powder bed fusion (LPBF) process, each with its own characteristic morphology and underlying cause.

- Keyhole Porosity: These pores are typically spherical and form when the energy density of the laser is too high.[1][2] This excessive energy creates a deep and narrow vapor depression, known as a keyhole, in the melt pool.[1][2] Instabilities in this keyhole can cause it to collapse, trapping vapor and forming a spherical pore.[1]
- Lack-of-Fusion Porosity: In contrast, lack-of-fusion pores are irregular in shape and occur when the energy density is too low.[3] This insufficient energy input prevents the metal powder from melting completely and fusing properly with the surrounding material, resulting in voids between scan tracks or layers.

Q3: What are the recommended parameter adjustments to mitigate porosity?

To mitigate porosity, it is crucial to achieve a stable melt pool. The optimal process parameters will depend on the specific material and machine being used. However, some general guidelines are:

- For Keyhole Porosity: The primary solution is to reduce the energy density. This can be achieved by decreasing the laser power or increasing the scan speed.[4]
- For Lack-of-Fusion Porosity: The remedy is to increase the energy density. This can be accomplished by increasing the laser power, decreasing the scan speed, or reducing the hatch spacing (the distance between adjacent scan lines).
- For Gas Porosity: This type of porosity is often caused by the presence of moisture or other contaminants in the powder. Therefore, it is essential to ensure that the powder is stored in a dry, inert environment and handled properly.

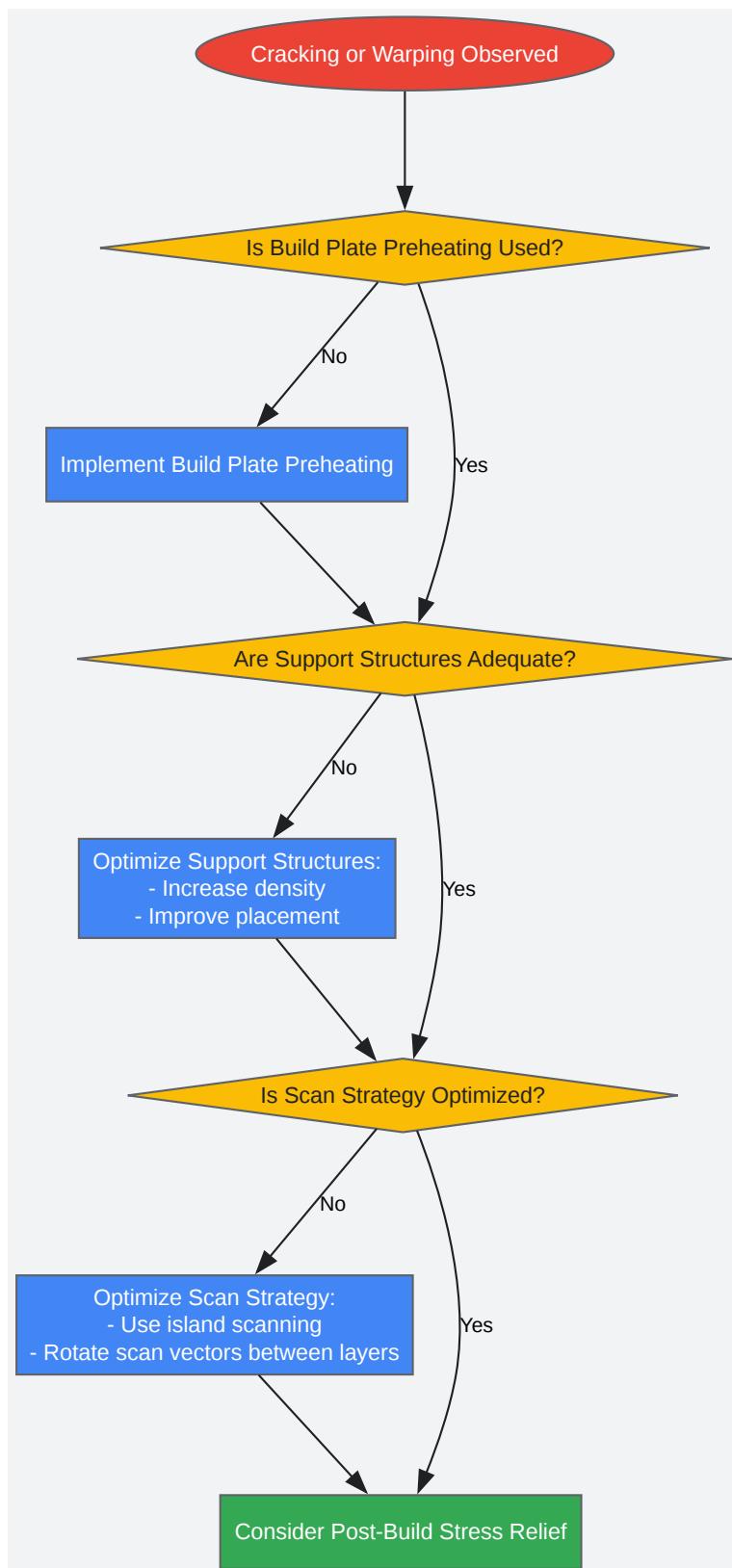
Issue: Cracking and Warping of Parts

Q1: What leads to cracking and warping in my 3D printed metal parts?

Cracking and warping are primarily caused by residual stresses that develop during the rapid heating and cooling cycles inherent in the metal AM process. As the molten metal solidifies and

cools, it contracts. This contraction is restrained by the underlying solid material, leading to the build-up of internal stresses. When these stresses exceed the material's strength, cracking can occur. Warping, on the other hand, is the distortion of the part due to the uneven distribution of these residual stresses.

Troubleshooting Flowchart: Cracking and Warping

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Caption: Troubleshooting workflow for cracking and warping.

Q2: How can I minimize residual stresses to prevent these defects?

Several strategies can be employed to mitigate residual stresses:

- **Build Plate Preheating:** Heating the build plate reduces the temperature gradient between the molten pool and the surrounding solid material, thereby lowering the magnitude of residual stresses.
- **Optimized Support Structures:** Well-designed support structures anchor the part to the build plate, providing a path for heat dissipation and restraining the part from warping.
- **Scan Strategy Optimization:** Employing specific scan strategies, such as dividing the scan area into smaller "islands" or rotating the scan vector between layers, can help to distribute the heat more evenly and reduce stress accumulation.
- **Post-Build Stress Relief:** A heat treatment process after the build is complete can effectively relieve the residual stresses within the part.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal laser power and scan speed for my material?

The optimal laser power and scan speed are critical process parameters that significantly influence the quality of the final part. The ideal combination, often represented by the volumetric energy density (VED), will depend on the material being processed. A good starting point is to consult the material supplier's recommendations or published literature for similar alloys. Subsequently, a design of experiments (DOE) approach can be used to systematically vary these parameters and evaluate their effect on key quality metrics such as density, surface roughness, and mechanical properties.

Q2: What is the role of hatch spacing and how does it affect part quality?

Hatch spacing is the distance between adjacent laser scan lines. It plays a crucial role in determining the degree of overlap between successive melt tracks.

- Too large a hatch spacing can lead to insufficient overlap, resulting in lack-of-fusion porosity and poor surface finish.

- Too small a hatch spacing can lead to excessive remelting of the previous track, potentially causing an unstable melt pool and increased residual stresses.[5][6][7]

The optimal hatch spacing is typically a value that ensures a slight overlap between adjacent melt pools, promoting good fusion without excessive heat input.

Q3: How can I improve the surface finish of my additively manufactured parts?

The surface finish of as-built AM parts is often rough due to the layer-wise manufacturing process. Several strategies can be employed to improve surface quality:

- Process Parameter Optimization: Finer layer thicknesses and optimized laser parameters (power and speed) can lead to a smoother surface finish.
- Contour Scanning: Using a separate laser pass to melt the outer contour of the part can improve the surface quality of vertical walls.
- Post-Processing: Various post-processing techniques, such as sandblasting, chemical etching, and machining, can be used to achieve the desired surface finish.

Data Presentation

Table 1: Influence of Process Parameters on Porosity and Microhardness of Inconel 718

Hatch Spacing (mm)	Porous Density (%)	Microhardness (HV)
0.02	Low	Moderate
0.04	Moderate	High
0.06	99.2	Optimal
0.08	98.1	Low

Data synthesized from a study on the effect of hatch spacing on Inconel 718.[5][6][7]

Table 2: Effect of Laser Power and Scan Speed on Surface Roughness of 316L Stainless Steel

Laser Power (W)	Scan Speed (mm/s)	Surface Roughness (Ra, μm)
150	800	12.5
150	1200	15.2
200	800	10.8
200	1200	13.1

Illustrative data based on general trends observed in literature.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Metallographic Sample Preparation for Microstructure Analysis

This protocol outlines the steps for preparing metal AM samples for microscopic examination to assess features like porosity and grain structure.

- Sectioning: Carefully cut a representative section from the AM part using a low-speed diamond saw to minimize deformation.
- Mounting: Embed the sectioned sample in a thermosetting or cold-curing resin to facilitate handling during subsequent steps.
- Grinding: Use a series of progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) to planarize the sample surface and remove cutting marks. Ensure the sample is rotated 90 degrees between each grit size.
- Polishing: Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 9, 3, and 1 μm) on a polishing cloth to achieve a mirror-like finish.
- Etching: Apply a suitable etchant (e.g., Kroll's reagent for titanium alloys) to reveal the microstructure. The etching time will vary depending on the material and etchant concentration.

- Microscopy: Examine the etched surface using an optical or scanning electron microscope to analyze the microstructure.

Density Measurement using Archimedes' Principle

This protocol describes how to determine the density of an AM part, which can be used to calculate the level of porosity.

- Dry Weight: Measure the mass of the AM part in air using a precision balance.
- Wet Weight: Submerge the part in a beaker of distilled water placed on the balance and record the mass. Ensure no air bubbles are clinging to the part's surface.
- Density Calculation: Calculate the density of the part using the following formula: $\text{Density} = (\text{Dry Weight}) / (\text{Dry Weight} - \text{Wet Weight}) * \text{Density of Water}$
- Porosity Calculation: Compare the measured density to the theoretical density of the material to determine the percentage of porosity.

Tensile Testing of Additively Manufactured Specimens

This protocol provides a general outline for performing tensile tests on AM metal samples to determine their mechanical properties.

- Specimen Preparation: Fabricate tensile test specimens according to a recognized standard, such as ASTM E8/E8M. The orientation of the specimens relative to the build direction should be recorded.
- Testing Machine Setup: Calibrate the universal testing machine and install the appropriate grips for the specimen geometry.
- Test Execution: Mount the specimen in the grips and apply a uniaxial tensile load at a constant strain rate until fracture. Record the load and displacement data throughout the test.
- Data Analysis: From the load-displacement curve, determine key mechanical properties such as yield strength, ultimate tensile strength, and elongation at break.

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